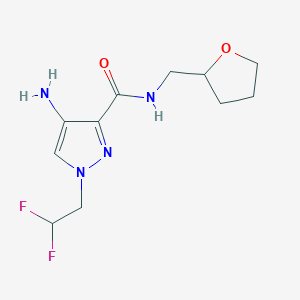

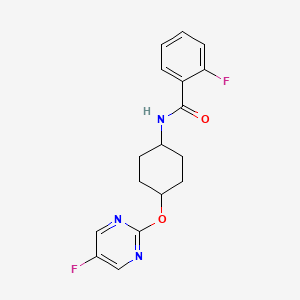

![molecular formula C12H17NO3 B2798675 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate CAS No. 338399-68-1](/img/structure/B2798675.png)

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, also known as DMFU, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Biotransformation and Environmental Detoxification

Biotransformation studies have explored the degradation and detoxification processes of related compounds by microorganisms. Research conducted by Schlueter et al. (2013) detailed the biotransformation of p-tert-amylphenol, a compound within the same class, by selected bacteria and fungi. The study highlighted mechanisms through which these microorganisms degrade environmental pollutants, leading to detoxification, albeit not directly related to the exact compound , it shows a potential environmental application of understanding such chemical transformations (Schlueter et al., 2013).

Synthesis and Antimicrobial Activity

Research into the synthesis of related compounds has also been reported. Ashok et al. (2014) described the solvent-free synthesis of furan and carbazole derivatives under microwave irradiation, focusing on their antimicrobial properties. This demonstrates the synthetic versatility and potential application of compounds like 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate in developing new antimicrobial agents (Ashok et al., 2014).

CO2 Capture and Structural Analysis

Heimgert et al. (2018) synthesized a carbamate compound with potential applications in CO2 capture from the atmosphere, showcasing the environmental utility of such chemicals. Their study provides insight into the structural basis for CO2 capture and the stabilization mechanisms through intramolecular hydrogen bonding (Heimgert et al., 2018).

Photoreactive Protecting Groups

The research on 2,5-dimethylphenacyl (DMP) carbamates by Kammari et al. (2007) explores their application as photoremovable protecting groups for amines and amino acids. This study demonstrates the potential use of similar carbamate structures in the controlled release of amines and amino acids, essential for synthetic and biochemistry applications (Kammari et al., 2007).

Eigenschaften

IUPAC Name |

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(2,3)9-16-11(14)13-7-6-10-5-4-8-15-10/h4-8H,9H2,1-3H3,(H,13,14)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYJVCSZOXCZEC-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)COC(=O)NC=CC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)COC(=O)N/C=C/C1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2798592.png)

![2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-phenylacetamide](/img/structure/B2798594.png)

![2-(4-isopropylphenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2798597.png)

![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)

![N-isopropyl-N-[3-(methylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2798613.png)